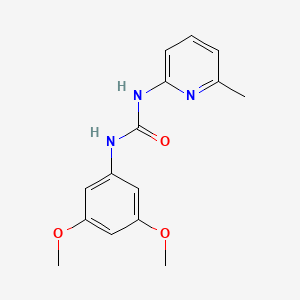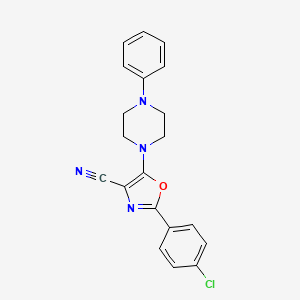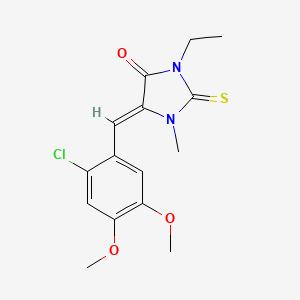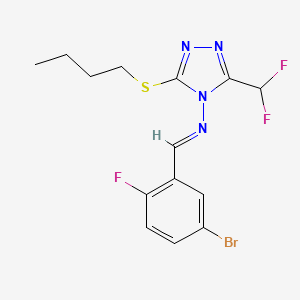![molecular formula C23H24Cl2N4O B4616481 1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride](/img/structure/B4616481.png)
1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves optimization through systematic structure-activity relationship (SAR) studies, leading to potent compounds with variations in their indoline and piperazine structures (Zhao et al., 2002). Another approach includes the electrochemical oxidation of phenols in the presence of indole derivatives, highlighting a unique method for synthesizing highly conjugated bisindolyl-p-quinone derivatives (Amani et al., 2012).
Molecular Structure Analysis
Fourier transform infrared spectra and normal mode analysis have been used to study the conformation of similar compounds, providing insight into their interactions with biological receptors (Bajpai et al., 2000).
Chemical Reactions and Properties
Electrochemical studies on related compounds have revealed mechanisms involving electrochemically generated p-quinone imine participating in Michael addition reactions, leading to the synthesis of novel derivatives with distinct chemical properties (Nematollahi & Amani, 2011).
Physical Properties Analysis
Investigations into the physical properties, such as solubility and crystallinity, are crucial for understanding the behavior of these compounds under various conditions, although specific studies on this compound were not directly identified in the search results.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been studied through reactions with arylamines catalyzed by BF3·Etherate, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives, which provide insights into the compound's potential for further chemical modifications (Harano et al., 2007).
Applications De Recherche Scientifique
Electrochemical Synthesis
Electrochemical oxidation has been utilized in the synthesis of new phenylpiperazine derivatives, including structures related to 1-(1H-indol-3-yl)-2-[4-(2-quinolinyl)-1-piperazinyl]ethanone dihydrochloride. This process is facilitated by the electrochemical oxidation of precursor compounds in the presence of arylsulfinic acids as nucleophiles, leading to the formation of new derivatives through a Michael type addition reaction. This method offers a facile and environmentally friendly approach for the synthesis of phenylpiperazine derivatives in aqueous solutions under ambient conditions (Nematollahi & Amani, 2011).
Anticancer Potential
A derivative closely related to the chemical showed significant antiproliferative activity through a mixed mechanism of action. This compound forms an intercalative complex with DNA and inhibits DNA topoisomerase II, thereby blocking the cell cycle in the G(2)/M phase and potentially inducing apoptosis, as suggested by flow cytometry analysis. These findings highlight the compound's potential as an anti-cancer agent (Via et al., 2008).
Antimicrobial and Antifungal Activity
Recent research into 1H-Indole derivatives has uncovered compounds with significant antimicrobial and antifungal activities. These derivatives were synthesized through reactions involving indole and various other compounds, leading to the creation of novel 1H-Indole derivatives that were tested against a range of microorganisms. The synthesized compounds exhibited significant antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Synthesis of Quinoxaline Derivatives
The synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold through a molecular hybridization approach has been investigated for its cytotoxic effects on human breast tumor cell lines. This approach has led to the identification of compounds with potent cytotoxic effects, offering a promising avenue for the development of new anti-breast cancer agents (Solomon et al., 2010).
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-quinolin-2-ylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O.2ClH/c28-22(19-15-24-21-8-4-2-6-18(19)21)16-26-11-13-27(14-12-26)23-10-9-17-5-1-3-7-20(17)25-23;;/h1-10,15,24H,11-14,16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAZLJHOOXDHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616411.png)

![2-{[(2,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4616424.png)
![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4616440.png)
![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)
![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)


![3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616464.png)
![ethyl 2-[(N,N-dimethylglycyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4616475.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4616494.png)
![ethyl 5-acetyl-2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4616499.png)